Orthogonal N-Boc Protection Strategy
1-Boc-4-(4-Bromobenzoyl)piperidine carries an N-Boc group that is cleavable under mild acidic conditions (TFA/DCM, room temperature, <2 h), whereas the closest non-Boc analog, 4-(4-bromobenzoyl)piperidine hydrochloride (CAS 64671-00-7), presents a free secondary amine that requires re-protection before further N-selective transformations [1]. The N-acetyl analog (CAS 66309-71-5) requires refluxing 6N HCl for 6 h to liberate the free amine, which is incompatible with acid-sensitive ketone and bromine functionalities . This provides the target compound with a clear advantage for multi-step syntheses requiring orthogonal deprotection.
| Evidence Dimension | N-deprotection conditions and orthogonality |
|---|---|
| Target Compound Data | Boc group: cleavable with 20–50% TFA in DCM at RT, <2 h; fully orthogonal to benzoyl ketone and aryl bromide |
| Comparator Or Baseline | Competitor A (CAS 64671-00-7): free amine, no deprotection needed but requires re-protection; Competitor B (CAS 66309-71-5): acetyl group, requires refluxing 6N HCl, 6 h |
| Quantified Difference | Target enables selective deprotection under conditions that leave ketone and Br intact; acetyl analog requires harsh acidic conditions incompatible with many downstream substrates |
| Conditions | Standard medicinal chemistry bench protocols; TFA/DCM deprotection vs. HCl reflux |
Why This Matters
For procurement, this means the Boc-protected compound eliminates an extra protection/deprotection cycle compared with the free amine, reducing synthesis step count by at least one and improving overall yield.
- [1] Master Organic Chemistry. Amine Protection and Deprotection — N-Boc deprotection: protonation of carbamate oxygen with TFA, loss of t-butyl carbocation. View Source
